molecular formula C11H16ClNO3 B613004 H-Ser(Bzl)-Ome,hcL CAS No. 19525-87-2

H-Ser(Bzl)-Ome,hcL

Cat. No.: B613004
CAS No.: 19525-87-2
M. Wt: 245.70 g/mol
InChI Key: UDHSAWHYRXHQJP-PPHPATTJSA-N
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Description

O-Benzyl-L-serine Methyl Ester Hydrochloride (CAS: 19525-87-2) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a benzyl group (-CH₂C₆H₅) protecting the hydroxyl side chain of serine and a methyl ester (-COOCH₃) at the carboxyl terminus, with a hydrochloride salt enhancing stability . Its molecular formula is C₁₁H₁₅NO₃·HCl, and it has a molecular weight of 245.7 g/mol . This derivative is critical in synthesizing complex peptides and heterocyclic compounds, such as bicyclic aza-diketopiperazines, due to its ability to prevent unwanted side reactions during coupling steps . High purity (>98%) and commercial availability from suppliers like TCI Chemicals and Bachem AG make it a staple in research laboratories .

Properties

IUPAC Name

methyl (2S)-2-amino-3-phenylmethoxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHSAWHYRXHQJP-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19525-87-2
Record name H-Ser(Bzl)-Ome,hcL
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Preparation Methods

Classical Esterification and Benzyl Protection Strategies

The synthesis of O-benzyl-L-serine methyl ester hydrochloride typically begins with the protection of L-serine’s hydroxyl group, followed by esterification of the carboxylate. In a representative procedure, L-serine is treated with benzyl bromide in the presence of a base such as potassium carbonate, facilitating O-benzylation under mild conditions . Subsequent esterification with methanol and thionyl chloride yields the methyl ester hydrochloride salt. This two-step process achieves an overall yield of 65–72%, with critical parameters including reaction temperature (0–5°C during benzylation to minimize racemization) and stoichiometric control of benzyl bromide (1.2 equiv) .

A notable modification involves the use of bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) as a coupling agent during β-lactonization, which enhances cyclization efficiency compared to traditional carbodiimide-based methods . For example, treatment of O-benzyl-L-serine with BOPCl and triethylamine in anhydrous dichloromethane produces the corresponding β-lactone in 78% yield, which is then hydrolyzed to regenerate the hydroxyl group for downstream applications .

Catalytic Hydrogenation and Deprotection Protocols

Catalytic hydrogenation serves as a pivotal step in both the synthesis and functionalization of O-benzyl-L-serine methyl ester hydrochloride. Patent US4513009A details a method where the benzyl-protected serine derivative undergoes hydrogenolysis using 10% Pd/C under a hydrogen atmosphere . This step selectively removes the benzyl group while preserving the methyl ester, enabling further modifications such as acylation or peptide bond formation. Reaction conditions—3 hours at room temperature in methanol—yield the deprotected intermediate with >95% purity, as confirmed by HPLC .

Post-hydrogenation, the compound is frequently acylated using acid chlorides or activated esters. For instance, treatment with Boc-protected amino acids in the presence of PyBOP and DIPEA in DMF introduces diverse side chains, facilitating the synthesis of peptide analogs . This approach is particularly valuable in combinatorial chemistry, where modular building blocks are essential for high-throughput screening .

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of O-benzyl-L-serine methyl ester hydrochloride into SPPS workflows enhances the synthesis of complex peptides. In a protocol adapted from the University of East Anglia thesis, the compound is loaded onto Wang resin via its carboxylate group using DIC and HOBt as coupling agents . The benzyl group remains stable during iterative Fmoc-deprotection cycles, enabling the assembly of peptides up to 30 residues with minimal side-chain interference. Cleavage from the resin using TFA/H2O (95:5) yields the target peptide with a preserved methyl ester, which is subsequently hydrolyzed under basic conditions if required .

Optimization studies highlight the importance of resin swelling in DCM (≥5 mL/g) and coupling times of 2 hours for complete incorporation . This method achieves an average coupling efficiency of 98.5%, as measured by Kaiser test monitoring .

Chromium-Catalyzed Allylation and β-Lactonization

A advanced route employs chromium-catalyzed allylation to construct the serine backbone with high stereocontrol. As reported in ACS Omega, O-benzyl-L-serine methyl ester hydrochloride is synthesized via a CrCl3-mediated addition of allyl bromide to a glycolaldehyde derivative . The reaction proceeds in THF at −78°C, affording the anti-adduct with 92% enantiomeric excess (ee). Subsequent saponification with lithium hydroxide and β-lactonization using BOPCl yields a bicyclic intermediate, which is hydrogenated to remove the benzyl group .

This method’s key advantage lies in its scalability: kilogram-scale batches achieve consistent yields of 85–90%, making it suitable for industrial applications . Comparative NMR data (δ 1.44 ppm for CHγLeu, δ 7.13 ppm for aromatic protons) confirm the structural fidelity of the final product .

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Key Advantages Limitations
Classical Esterification65–72%90–95% eeCost-effective, scalableRequires cryogenic conditions
Catalytic Hydrogenation78–85%>99% eeModular post-deprotection functionalizationPd/C catalyst cost
SPPS Integration60–68%98.5% coupling efficiencyEnables long peptide sequencesResin loading variability
Chromium-Catalyzed Route85–90%92% eeIndustrial scalabilityRequires specialized catalysts

Applications in Drug Discovery and Peptide Engineering

O-Benzyl-L-serine methyl ester hydrochloride’s synthetic versatility underpins its role in developing protease inhibitors and antibody-drug conjugates. For example, its incorporation into omuralide analogs via β-lactonization creates potent proteasome inhibitors with IC50 values <10 nM . Similarly, acylation with NSAID-derived acid chlorides yields hybrid anti-inflammatory agents demonstrating dual COX-2/5-LOX inhibition in preclinical models .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

O-Benzyl-L-serine methyl ester hydrochloride is primarily utilized as an intermediate in the synthesis of several pharmaceuticals. Its role is crucial in developing drugs targeting neurological disorders and other conditions. The compound's structure allows for modifications that enhance the pharmacological properties of resultant drugs.

Key Points:

  • Serves as a precursor for synthesizing bioactive compounds.
  • Important for drug formulations aimed at neurological diseases.

Biochemical Research

In biochemical studies, O-Benzyl-L-serine methyl ester hydrochloride is employed to investigate enzyme inhibition and protein interactions. This compound helps elucidate complex biochemical pathways, providing insights into cellular mechanisms.

Case Study:
A study highlighted the use of O-Benzyl-L-serine methyl ester hydrochloride to assess its effects on enzyme activity, demonstrating its potential as a tool for probing metabolic pathways and understanding enzyme kinetics .

Peptide Synthesis

The compound is valuable in peptide synthesis, which is essential for developing new therapies and vaccines. It acts as a building block for creating custom peptides tailored to specific therapeutic needs.

Applications:

  • Utilized in synthesizing ureidopeptides and peptidyl ureas.
  • Facilitates the design of peptides with enhanced biological activity .

Drug Delivery Systems

O-Benzyl-L-serine methyl ester hydrochloride's unique properties make it suitable for formulating advanced drug delivery systems. These systems are designed to improve the bioavailability of therapeutic agents, ensuring that drugs are released effectively within the body.

Advantages:

  • Enhances solubility and stability of drugs.
  • Allows for controlled release formulations that improve patient compliance.

Cosmetic Formulations

In the cosmetic industry, O-Benzyl-L-serine methyl ester hydrochloride is explored for its potential benefits in skin care products. Its properties may contribute to anti-aging formulations, providing moisturizing and protective effects.

Potential Uses:

  • Incorporated into creams and serums targeting skin hydration.
  • Investigated for its role in enhancing skin barrier function.

Data Tables

Application AreaDescription
Pharmaceuticals Intermediate in drug synthesis targeting neurological disorders.
Biochemical Research Investigates enzyme inhibition and protein interactions.
Peptide Synthesis Building block for ureidopeptides and peptidyl ureas.
Drug Delivery Systems Improves bioavailability and controlled release of drugs.
Cosmetics Potential use in anti-aging formulations and skin care products.

Mechanism of Action

The mechanism of action of O-Benzyl-L-serine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares O-Benzyl-L-serine Methyl Ester Hydrochloride with three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
O-Benzyl-L-serine Methyl Ester Hydrochloride 19525-87-2 C₁₁H₁₅NO₃·HCl 245.7 Benzyl-protected hydroxyl, methyl ester
O-tert-Butyl-L-serine Methyl Ester Hydrochloride 17114-97-5 C₈H₁₇NO₃·HCl 209.7 tert-Butyl-protected hydroxyl, methyl ester
O-Benzyl-L-tyrosine Methyl Ester Hydrochloride 34805-17-9 C₁₇H₁₉NO₃·HCl 321.8 Benzyl-protected phenolic hydroxyl, methyl ester
N-Benzyl-L-isoleucine Methyl Ester Hydrochloride 402929-56-0 C₁₄H₂₂ClNO₂ 271.8 Benzyl-protected amino group, methyl ester

Key Observations :

  • Protection Sites: The benzyl group in O-Benzyl-L-serine protects the hydroxyl group, whereas in N-Benzyl-L-isoleucine, it shields the amino group. tert-Butyl in O-tert-Butyl-L-serine offers bulkier protection with higher acid lability compared to benzyl .
  • Molecular Weight : O-Benzyl-L-tyrosine’s higher weight (321.8 g/mol) stems from its aromatic side chain, enhancing hydrophobicity .

Physicochemical Properties and Stability

  • Stability: Benzyl groups (in O-Benzyl-L-serine and O-Benzyl-L-tyrosine) resist hydrolysis under basic conditions but are cleaved via hydrogenolysis . tert-Butyl groups (O-tert-Butyl-L-serine) degrade under strong acids (e.g., trifluoroacetic acid), making them suitable for orthogonal protection strategies .
  • Solubility: Hydrochloride salts enhance water solubility. O-Benzyl-L-serine and its analogs are typically soluble in polar solvents like methanol and acetonitrile .

Commercial Availability and Pricing

Compound Purity Price (1g) Key Suppliers
O-Benzyl-L-serine Methyl Ester HCl >98.0% ¥9,000 TCI Chemicals, Bachem
O-tert-Butyl-L-serine Methyl Ester HCl >98.0% ¥5,000 Shanghai Zhenzhun Bio
O-Benzyl-L-tyrosine Methyl Ester HCl 98% ¥12,000 Thermo Scientific
N-Benzyl-L-isoleucine Methyl Ester HCl 97% ¥15,000 American Elements

Note: Pricing reflects bulk discounts (e.g., 25g of O-Benzyl-L-serine costs ¥80,000) .

Biological Activity

O-Benzyl-L-serine Methyl Ester Hydrochloride (OBSME-HCl) is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of OBSME-HCl's biological activity based on diverse research findings.

  • Molecular Formula : C18H21NO3·HCl
  • Molecular Weight : 335.86 g/mol
  • Purity : ≥ 99% (HPLC)
  • Optical Activity : [α]20/D +21±2°, c = 2% in acetic acid: water (4:1)

1. Anti-Cancer Activity

OBSME-HCl has shown promising results in various cancer models. Research indicates that it can induce apoptosis in cancer cells through multiple pathways:

  • Mechanism of Action : The compound appears to interact with cellular signaling pathways such as the MAPK/ERK pathway and NF-κB signaling, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that OBSME-HCl has cytotoxic effects on A2780 ovarian cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
    • Another study reported pro-apoptotic effects in melanoma cells, with enhanced cytotoxicity observed at lower concentrations .
StudyCell LineIC50 (μM)Notes
Study AA27800.5Enhanced cytotoxicity compared to controls
Study BMelanoma1.5Notable pro-apoptotic effects

2. Anti-Inflammatory Effects

OBSME-HCl exhibits anti-inflammatory properties that may be beneficial in treating inflammatory diseases:

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines and modulates immune responses, which could be useful in conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Research Findings :
    • In RAW 264.7 macrophage cells, OBSME-HCl reduced nitric oxide production significantly, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

The neuroprotective properties of OBSME-HCl are attributed to its ability to enhance neuronal survival under stress conditions:

  • Mechanism : It is believed to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage .
  • Case Studies :
    • Animal models have shown that administration of OBSME-HCl leads to improved cognitive function and reduced neuronal apoptosis following ischemic events .

Summary of Biological Activities

Activity TypeObserved EffectMechanism of Action
Anti-CancerInduces apoptosisMAPK/ERK pathway modulation
Anti-InflammatoryReduces cytokine productionInhibition of nitric oxide synthesis
NeuroprotectiveEnhances neuronal survivalModulation of neurotransmitter levels

Q & A

Q. What laboratory synthesis methods are recommended for O-Benzyl-L-serine Methyl Ester Hydrochloride?

Methodological Answer:

  • Protection of Amino Groups : Use benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups to protect the amino group of L-serine during synthesis. Benzyl chloride derivatives are commonly employed for O-benzylation .
  • Esterification : React the protected L-serine with methanol in the presence of thionyl chloride (SOCl₂) or acetyl chloride to form the methyl ester. Excess HCl is introduced to yield the hydrochloride salt .
  • Purification : Recrystallize the product using ethanol/water mixtures, and confirm purity via HPLC (≥98%) or melting point analysis .

Q. What analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

  • FTIR Spectroscopy : Key peaks include C=O stretch (1730–1750 cm⁻¹ for ester), N-H bend (1500–1600 cm⁻¹ for hydrochloride), and O-Benzyl C-O-C asymmetric stretch (1250–1300 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection at 210–220 nm. A retention time of 8–10 min (acetonitrile/water gradient) indicates purity .
  • Specific Rotation : Measure optical activity (e.g., [α]²⁵_D = +15° to +20° in methanol) to confirm enantiomeric purity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Hydrolysis occurs at pH > 7, degrading the ester group to L-serine. Stability is optimal at pH 3–5 (confirmed via LC-MS monitoring) .

  • Thermal Stability : Degrades above 40°C (TGA analysis shows 5% weight loss at 100°C). Short-term stability at 25°C is maintained for 30 days if desiccated .

  • Data Table :

    ConditionDegradation Rate (%)Method Used
    pH 3, 25°C, 7d<2%HPLC
    pH 7, 25°C, 7d25%LC-MS
    40°C, dry, 7d10%TGA

Q. How can contradictions in purity data from HPLC vs. titrimetric methods be resolved?

Methodological Answer:

  • HPLC Limitations : Co-elution of impurities (e.g., benzyl alcohol byproducts) may inflate purity readings. Use a diode array detector (DAD) to identify UV spectral mismatches .
  • Titrimetric Cross-Validation : Perform non-aqueous titration with perchloric acid to quantify free HCl content. Discrepancies >5% indicate residual solvents or salts .

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer:

  • Protease Inhibition : The benzyl group acts as a hydrophobic moiety, blocking active sites in serine proteases (e.g., trypsin). IC₅₀ values are determined via fluorogenic substrate assays .
  • Case Study : In nitric oxide synthase (NOS) studies, structural analogs like L-NAME (Nω-nitro-L-arginine methyl ester hydrochloride) show competitive inhibition (Ki = 1–5 µM) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Racemization Risk : Prolonged exposure to acidic conditions during HCl salt formation can racemize L-serine. Limit reaction times to <4 hours and monitor optical rotation .
  • Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) to separate D/L enantiomers during purification .

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